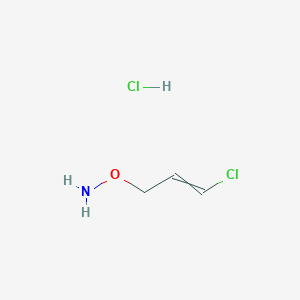

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride

Vue d'ensemble

Description

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride, also known as CACH, is a compound used in various scientific research applications. It is a member of the hydroxylamine family and is a versatile compound used in organic synthesis and biochemistry experiments. CACH is a colorless crystalline solid that is slightly soluble in water and is stable under normal laboratory conditions. CACH is widely used in the synthesis of peptide bonds, as well as in the synthesis of other organic compounds.

Applications De Recherche Scientifique

1. Spectrophotometric Analysis

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride has been utilized in spectrophotometry for quantitative analysis. A method was developed using the sulfosalicylic acid fading spectrophotometric method. This approach was based on the reduction of Fe³⁺ to Fe²⁺ by hydroxylamine hydrochloride with sulfosalicylic acid acting as the colorimetric reagent for iron (III). This method has shown satisfactory results in determining micro-amounts of hydroxylamine hydrochloride in preparations, offering a reliable technique for analysis in various scientific and industrial applications (Sun Gui-jin, 2006).

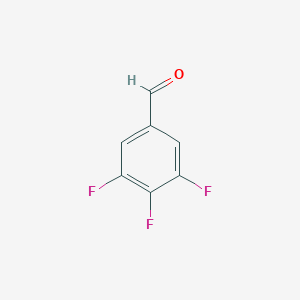

2. Organic Synthesis

In the field of organic synthesis, (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride has played a role in the transformation of aldehydes into nitriles. A protocol utilizing this compound with iron III chloride presents a simple, cost-efficient, and environmentally benign procedure, showing good to excellent yield of nitrile (P. Ghosh & Raju Subba, 2013). Additionally, it has been involved in the reduction of peroxide products of olefin ozonolysis, leading to the formation of carboxylic acids and their derivatives, as well as an increase in the fraction of nitrogen-containing organic compounds when water is used as the solvent component (G. Ishmuratov et al., 2014).

3. Photocatalytic Applications

The compound has also been involved in the hydrothermal synthesis of WO3·0.5H2O microtubes, which demonstrated excellent photocatalytic properties. This process employed (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride as a viscosity regulator, leading to the formation of uniform single-crystal WO3·0.5H2O microtubes. These microtubes showcased significant photocatalytic activity toward the degradation of organic molecules, indicating potential applications in photocatalysts, sensors, and transistors (Xiaozhou Wang et al., 2013).

4. Synthesis of Oximes

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride has been used for the synthesis of oximes, with the condensation of aldehydes and ketones yielding oximes in high yields under ultrasound irradiation. This method offers advantages over conventional methods, including milder conditions, shorter reaction times, and higher yields (Ji-tai Li et al., 2006).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. Hydroxylamine is known to be unstable and can decompose explosively. It is also harmful if swallowed, inhaled, or comes into contact with the skin1.

Orientations Futures

The future directions for research on this compound would depend on its potential applications. Given its components, it could be of interest in the field of organic synthesis or in the development of new materials or pharmaceuticals.

Please note that this information is based on general knowledge and might not fully apply to “(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride”. For more accurate information, further research in scientific literature or consultation with a chemistry professional is recommended.

Propriétés

IUPAC Name |

O-[(E)-3-chloroprop-2-enyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO.ClH/c4-2-1-3-6-5;/h1-2H,3,5H2;1H/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDAGPDHXQKVHK-TYYBGVCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073654, DTXSID10888770 | |

| Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride | |

CAS RN |

96992-71-1, 82244-86-8 | |

| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96992-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082244868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)

![Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester (9CI)](/img/structure/B150668.png)